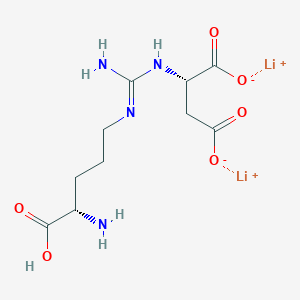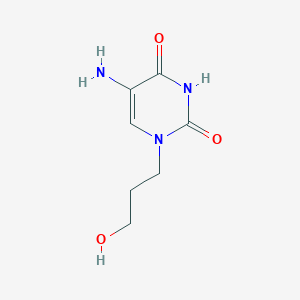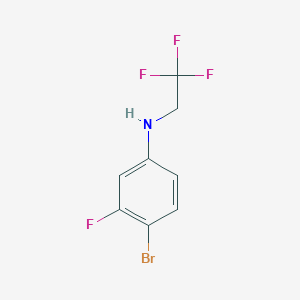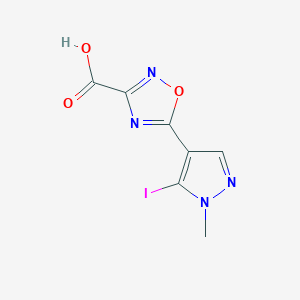
5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that features a unique combination of pyrazole and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the iodination of 1-methyl-1H-pyrazole, followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents into the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile
- 5-Iodo-1-methyl-1H-pyrazole-4-amine
- 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness
Compared to similar compounds, 5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to the presence of both pyrazole and oxadiazole rings, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C7H5IN4O3 |
|---|---|
Molekulargewicht |
320.04 g/mol |
IUPAC-Name |
5-(5-iodo-1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5IN4O3/c1-12-4(8)3(2-9-12)6-10-5(7(13)14)11-15-6/h2H,1H3,(H,13,14) |
InChI-Schlüssel |
UJMVMAHOYLWVSV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)C2=NC(=NO2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


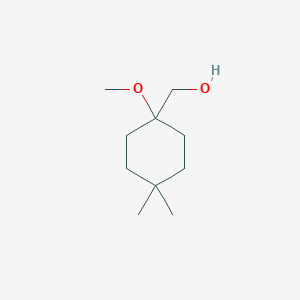
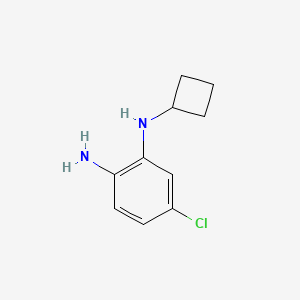
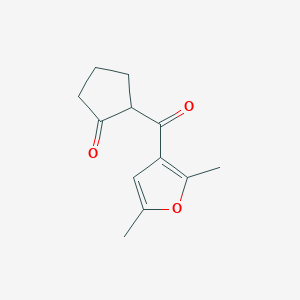
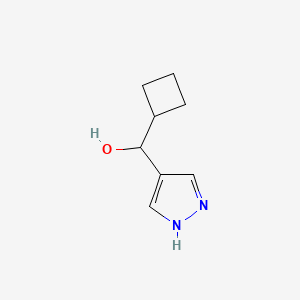
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
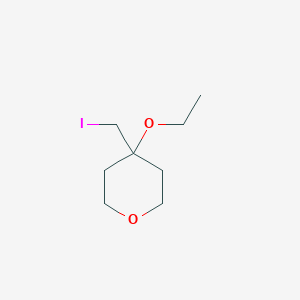
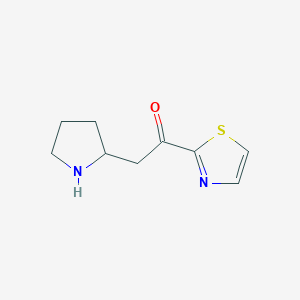
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)

